

Technical Guide: Physical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide

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Compound of Interest

Compound Name: 4-(3-Phenylpropyl)pyridine 1-oxide

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Introduction

4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, make it a versatile building block for the synthesis of novel compounds with potential applications in catalysis and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of **4-(3-phenylpropyl)pyridine 1-oxide**, along with general experimental protocols for their determination and characterization.

Core Physical Properties

The physical characteristics of **4-(3-Phenylpropyl)pyridine 1-oxide** are essential for its handling, characterization, and application in research and development. The following table summarizes the key physical property data available for this compound.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO	[1]
Molecular Weight	213.27 g/mol	[1]
Appearance	Solid	[2]
Melting Point	58-65 °C	[1][2]
Boiling Point	397.6 °C (Predicted)	N/A
Density	1.11 g/cm ³ (Predicted)	N/A
Solubility	Insoluble in water; Soluble in alcohol.	
pKa (of conjugate acid)	0.8 (for pyridine N-oxide)	[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-(3-phenylpropyl)pyridine 1-oxide** are not extensively reported in the literature. However, standard analytical techniques can be employed for its characterization.

Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide

The synthesis of **4-(3-phenylpropyl)pyridine 1-oxide** can be achieved by the N-oxidation of its precursor, 4-(3-phenylpropyl)pyridine. A general procedure for the oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Materials:

- 4-(3-phenylpropyl)pyridine
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Add m-CPBA portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess peroxy acid.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Characterization Protocols

Melting Point Determination: The melting point of the purified **4-(3-phenylpropyl)pyridine 1-oxide** can be determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

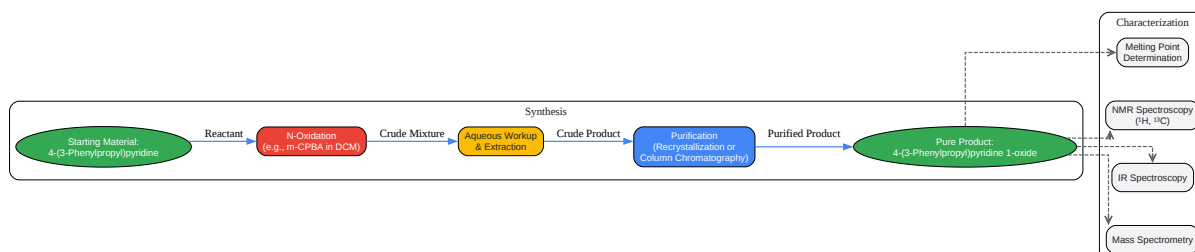
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure. A typical procedure involves dissolving the

sample in a deuterated solvent (e.g., CDCl_3) and acquiring the spectra on a high-resolution NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals would be characteristic of the **4-(3-phenylpropyl)pyridine 1-oxide** structure.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-O stretching vibration (typically around $1200\text{-}1300\text{ cm}^{-1}$), as well as aromatic C-H and C=C stretching vibrations.
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight of the compound. For **4-(3-phenylpropyl)pyridine 1-oxide**, the expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 214.12265.^[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **4-(3-Phenylpropyl)pyridine 1-oxide**.



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Caption: Workflow for the synthesis and characterization of **4-(3-Phenylpropyl)pyridine 1-oxide**.

This guide provides a foundational understanding of the physical properties and characterization of **4-(3-phenylpropyl)pyridine 1-oxide**, serving as a valuable resource for researchers in the field. Further experimental investigations are encouraged to expand upon the data presented herein.

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